Product packaging for Cefdinir(Cat. No.:CAS No. 91832-40-5)

Cefdinir

Numéro de catalogue: B1668824
Numéro CAS: 91832-40-5
Poids moléculaire: 395.4 g/mol
Clé InChI: RTXOFQZKPXMALH-GHXIOONMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefdinir (CAS 91832-40-5) is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . Its chemical name is (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, with a molecular formula of C14H13N5O5S2 and a molecular weight of 395.41 g/mol . As a beta-lactam antibiotic, its primary bactericidal mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by penetrating the cell wall and binding to penicillin-binding proteins (PBPs), which in turn interferes with the final transpeptidation step of peptidoglycan cross-linking, leading to cell lysis and death . This compound is noted for its stability in the presence of certain beta-lactamase enzymes, making it a valuable compound for researching resistance mechanisms . In a research context, this compound is useful for microbiological studies, investigation of antibiotic resistance patterns, and pharmacological studies due to its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae , Streptococcus pyogenes , Haemophilus influenzae , and Moraxella catarrhalis . It appears as a white to light yellow crystalline powder . This product is provided for laboratory research purposes only. It is not intended for human consumption, diagnostic use, or as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N5O5S2 B1668824 Cefdinir CAS No. 91832-40-5

Propriétés

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXOFQZKPXMALH-GHXIOONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046084
Record name Cefdinir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefdinir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014675
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.78e-02 g/L
Record name Cefdinir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00535
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefdinir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014675
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

91832-40-5
Record name Cefdinir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91832-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefdinir [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091832405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefdinir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00535
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cefdinir
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cefdinir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFDINIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0FAO63WC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefdinir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014675
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>135
Record name Cefdinir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00535
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Molecular Mechanisms of Cefdinir Action and Target Engagement

Disruption of Bacterial Cell Wall Biosynthesis by Cefdinir

The principal bactericidal action of this compound is achieved by impeding the synthesis of the bacterial cell wall. patsnap.comtexas.gov This essential structure provides structural integrity to the bacterial cell, and its compromise leads to cell death. patsnap.com this compound's action is targeted at the final stages of peptidoglycan synthesis, a critical component of the cell wall. patsnap.comdrugbank.com

This compound Binding Affinity and Specificity Towards Penicillin-Binding Proteins (PBPs)

This compound exerts its effect by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the synthesis of the cell wall. patsnap.comantibioticdb.com These proteins are located on the bacterial cell membrane and are responsible for the cross-linking of peptidoglycan chains. patsnap.com this compound has demonstrated a notable affinity for specific PBPs, particularly PBP 2 and PBP 3. drugbank.comnih.gov The binding affinity of this compound to different PBPs can vary, which influences its spectrum of activity. For instance, in Streptococcus pneumoniae, the binding affinity (Kd) of this compound for PBP2X has been shown to be lower than that of cefcapene (B134052) but higher than that of cefixime (B193813). nih.gov

Binding Affinity (Kd) of Cephalosporins to S. pneumoniae PBPs nih.gov
CompoundPBP1A (µM)PBP2X (µM)
This compoundHigher than CefditorenLower than Cefcapene, Higher than Cefixime
Cefditoren0.005 ± 0.0049.70 ± 8.24
CefcapeneHigher than CefditorenLower than this compound
CefiximeHigher than CefditorenHigher than this compound

This table presents comparative binding affinity data. Specific numerical values for this compound were not detailed in the referenced study, but its relative affinity to other compounds was established.

Inhibition of Peptidoglycan Cross-Linking and Subsequent Cell Lysis Mechanisms

By binding to PBPs, this compound inhibits their transpeptidase activity. drugbank.com This enzymatic action is vital for the final step of peptidoglycan synthesis, where peptide chains are cross-linked to form a stable, mesh-like cell wall. patsnap.comnih.govnih.gov The prevention of this cross-linking process results in a weakened and defective cell wall. patsnap.com The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, leading to swelling, rupture, and ultimately, cell lysis and death. patsnap.com This mechanism underlies the bactericidal effect of this compound. patsnap.comdrugbank.com

Role of Cephalosporin (B10832234) Dihydrothiazine Ring in this compound's Bactericidal Activity

A key structural feature of this compound and other cephalosporins is the six-member dihydrothiazine ring. drugbank.comnih.gov This structure is a modification of the five-member thiazolidine (B150603) ring found in penicillins. drugbank.comnih.gov The dihydrothiazine ring is credited with conferring greater bactericidal activity. drugbank.comnih.gov Furthermore, this six-member ring provides stability against inactivation by certain bacterial enzymes known as beta-lactamases, which are a common mechanism of antibiotic resistance. patsnap.comnih.gov This inherent stability allows this compound to be effective against many organisms that are resistant to other beta-lactam antibiotics, such as penicillins and some other cephalosporins. texas.govnih.gov

Non-Cell Wall Targets and Ancillary Molecular Interactions of this compound

Investigation into this compound's Inhibition of Myeloperoxidase

Research has shown that this compound can inhibit the activity of myeloperoxidase (MPO), an enzyme released by neutrophils during inflammation. drugbank.comnih.gov An in vitro study demonstrated that this compound directly inhibits the activity of MPO that is released into the extracellular medium. drugbank.comnih.gov It was observed to inhibit orthodianisidine oxidation in cell-free systems containing either horseradish peroxidase or a myeloperoxidase-containing neutrophil extract. nih.gov However, it is important to note that this compound does not appear to affect the release of MPO from neutrophils (degranulation) nor does it impact the MPO activity within the phagolysosome during phagocytosis. nih.gov This specific inhibition of extracellular MPO suggests a potential role for this compound in modulating inflammatory processes that are often associated with bacterial infections. nih.gov

Mechanistic Exploration of this compound's Interactions with Dipeptide Transporters (PEPT1, PEPT2)

The transport and distribution of beta-lactam antibiotics can be influenced by interactions with transporters in the body. The proton-coupled peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are known to affect the bioavailability and renal clearance of these drugs. nih.govmdpi.com These transporters are primarily located in the small intestine and kidneys and are responsible for absorbing di- and tripeptides. mdpi.comnih.gov Studies have indicated that peptidomimetic drugs, a category that includes amino cephalosporins like this compound, are substrates for these transporters. mdpi.com The interaction of this compound with these transporters is a subject of investigation, with some studies using transport inhibitors to probe its handling in the kidney. researchgate.net The recognition and transport of cephalosporins by PEPT2 can be influenced by specific chemical features of the antibiotic, which interact with residues in the transporter's binding site. nih.gov These interactions are crucial for understanding the pharmacokinetics of this compound.

This compound's Modulation of Neutrophil Activity: In Vitro Studies

In vitro research has revealed that this compound, a third-generation oral cephalosporin, possesses notable immunomodulatory effects on human neutrophils, independent of its primary bactericidal action. These studies demonstrate that this compound can influence several key neutrophil functions, including oxidative burst, phagocytosis, and bactericidal activity, while showing little to no effect on migration and degranulation.

One of the most significant observed effects of this compound is its impact on the neutrophil oxidative burst, a critical process for killing pathogens. Specifically, this compound has been shown to inhibit the luminol-amplified chemiluminescence (LACL) response in human neutrophils stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov This inhibition is concentration-dependent. nih.gov Further investigation into the mechanism revealed that this compound directly inhibits the activity of myeloperoxidase (MPO) that is released into the extracellular medium during neutrophil stimulation. nih.gov However, it does not affect the MPO released into the phagolysosome during phagocytosis. nih.gov

In contrast to its inhibitory effects on certain aspects of the oxidative burst, this compound has been found to enhance the phagocytic functions of neutrophils. In vitro studies have demonstrated that this compound increases both the frequency and index of phagocytosis by polymorphonuclear leukocytes. nih.gov This enhancement was observed at very low concentrations when non-opsonized zymosan particles were used as the target. nih.gov The effect was present both when this compound was in the medium and after cells were pre-treated with the antibiotic and then washed. nih.gov

Furthermore, this compound has been shown to potentiate the opsonophagocytic killing of bacteria such as Escherichia coli and Staphylococcus aureus. nih.gov At suprainhibitory concentrations, this compound enhanced the killing of these bacteria by neutrophils. nih.gov A significant potentiation of killing was also noted when inhibitory concentrations of this compound were combined with neutrophils and suboptimal levels of serum opsonins. nih.gov Pre-exposure of E. coli to this compound rendered the bacteria more susceptible to phagocytic uptake and subsequent intracellular killing. nih.gov

Other key neutrophil functions appear to be largely unaffected by this compound at therapeutic concentrations. Research indicates that the antibiotic does not exert any toxic effect on random migration or chemotaxis. nih.gov Similarly, spontaneous and N-Formylmethionyl-leucyl-phenylalanine (fMLP)-induced neutrophil degranulation, as measured by the release of lysozyme (B549824) and beta-glucuronidase, are not modified by the presence of this compound. nih.gov

The following tables summarize the key findings from in vitro studies on the modulation of neutrophil activity by this compound.

Table 1: Effect of this compound on Neutrophil Oxidative Burst and Related Functions

Neutrophil Function Stimulant(s) Observed Effect of this compound Reference
Luminol-Amplified Chemiluminescence (LACL) PMA, fMLP, Calcium Ionophore A23187 Inhibition nih.gov
Extracellular Myeloperoxidase (MPO) Activity Various soluble mediators Direct Inhibition nih.gov
Phagolysosomal Myeloperoxidase (MPO) Activity Opsonized Zymosan No Effect nih.gov

Table 2: Effect of this compound on Neutrophil Phagocytosis and Migration

Neutrophil Function Target/Challenge Observed Effect of this compound Reference
Phagocytosis Frequency & Index Non-opsonized Zymosan Enhanced nih.gov
Opsonophagocytic Killing E. coli, S. aureus Enhanced nih.gov
Phagocytic Uptake & Killing This compound-pre-exposed E. coli Enhanced nih.gov

Table 3: Effect of this compound on Other Neutrophil Activities

Neutrophil Function Stimulant Observed Effect of this compound Reference
Bacterial Killing Not specified No Alteration nih.gov

Advanced Pharmacokinetic and Pharmacodynamic Investigations of Cefdinir

Mechanistic Absorption and Systemic Exposure Studies of Cefdinir

The oral absorption of the third-generation cephalosporin (B10832234), this compound, is a complex process that is not yet fully elucidated, with research suggesting the involvement of multiple pathways. Understanding these mechanisms is crucial for optimizing its therapeutic efficacy.

Hypotheses on Carrier-Mediated Intestinal Absorption of this compound

The intestinal absorption of this compound appears to be influenced by carrier-mediated transport systems. One hypothesis suggests that this compound is transported across the intestinal brush-border membranes by both dipeptide and monocarboxylic acid transporters. This was observed in a study using brush-border membrane vesicles from rabbits, where the uptake of this compound was inhibited by dipeptides, β-lactam antibiotics, and monocarboxylic acids. The uptake was also found to be pH-dependent, increasing in more acidic conditions, and saturable, with an apparent Michaelis constant (Km) of 8.1 mM.

However, conflicting evidence exists. Another study utilizing rabbit small intestinal brush-border membrane vesicles found that this compound uptake was slow and almost linear, suggesting a mechanism akin to passive diffusion. In this research, aminocephalosporins and monocarboxylic acids had minimal inhibitory effects on this compound uptake.

Further in vitro studies have indicated that this compound can be recognized by the carrier-mediated dipeptide transporters PEPT1 and PEPT2. nih.gov The interaction with these transporters, which are also involved in the transport of other β-lactam antibiotics, presents a plausible mechanism for its intestinal absorption. nih.gov

In Vitro and Ex Vivo Models for Evaluating this compound Bioavailability Modulators

To investigate the factors influencing this compound's bioavailability, various in vitro and ex vivo models have been employed. A key model for studying intestinal drug transport is the use of brush-border membrane vesicles isolated from the small intestines of animals, such as rabbits. fda.govoup.com These vesicles allow for the direct measurement of substrate uptake and the characterization of transport kinetics and inhibition profiles, providing insights into the specific carriers involved.

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the small intestinal epithelium, serves as a valuable in vitro model. While not directly reported in the provided search results for this compound, Caco-2 cells are a standard tool for studying the intestinal permeability of drugs and the role of transporters like PEPT1 in the absorption of other cephalosporins.

Ex vivo permeability studies using excised intestinal tissues can also provide a more integrated view of drug absorption across the intestinal wall. These models help in understanding how formulation characteristics and physiological factors can modulate the bioavailability of this compound. For instance, studies on this compound nanosuspensions have utilized ex vivo permeation studies to demonstrate improved drug release compared to conventional suspensions. nih.gov

This compound Distribution Dynamics and Tissue Penetration at a Molecular Level

Following absorption, the distribution of this compound to various tissues and fluids is a critical determinant of its antibacterial efficacy at the site of infection.

Quantification of this compound Volume of Distribution in Preclinical Models

The volume of distribution (Vd) of this compound has been characterized in several preclinical animal models, providing insights into its distribution between plasma and other body compartments. In these models, the Vd of this compound is generally reported to be equivalent to the extracellular fluid volume.

Preclinical ModelVolume of Distribution (Vd)
MiceEquivalent to extracellular fluid volume
RatsEquivalent to extracellular fluid volume
RabbitsEquivalent to extracellular fluid volume
DogsEquivalent to extracellular fluid volume

This table is based on data from a pharmacology review submitted to the FDA. fda.gov

In humans, the apparent volume of distribution of this compound averages 0.35 L/kg in adults and 0.67 L/kg in children aged 6 months to 12 years.

Regional Distribution of this compound in Epithelial Lining Fluid, Bronchial Mucosa, and Other Tissues

Studies in adult patients have quantified the penetration of this compound into key respiratory tissues, which is essential for its use in treating respiratory tract infections. Following oral administration, this compound distributes into the epithelial lining fluid (ELF) and bronchial mucosa.

A study involving adults who underwent diagnostic bronchoscopy provided the following median concentrations approximately 4 hours after a single oral dose:

Tissue/FluidMedian Concentration (300 mg dose)Median Concentration (600 mg dose)
Serum2.00 mg/L4.20 mg/L
Bronchial Mucosa0.78 mg/L1.14 mg/L
Epithelial Lining Fluid (ELF)0.29 mg/L0.49 mg/L

This data is from a study on the distribution of this compound in serum and pulmonary compartments.

This compound has also been shown to distribute into blister fluid, middle ear fluid, tonsils, and sinus tissue, with concentrations ranging from 15% to 48% of concurrent plasma concentrations.

Investigation of this compound Permeability Across Biological Barriers, Including the Blood-Brain Barrier

The ability of an antibiotic to cross the blood-brain barrier (BBB) is critical for the treatment of central nervous system (CNS) infections. For this compound, it is not definitively known whether it is distributed into the cerebrospinal fluid (CSF) following oral administration.

Generally, cephalosporins are known to have poor penetration into the CSF. researchgate.net The entry of drugs into the CNS is a complex process governed by factors such as molecular size, lipophilicity, plasma protein binding, and interaction with active transport systems at the BBB. While specific in vitro or preclinical studies investigating the permeability of this compound across the BBB were not identified in the provided search results, the general characteristics of cephalosporins suggest that its penetration is likely to be limited. The development of in vitro BBB models using human-derived cells offers a potential avenue for future investigations into the CNS permeability of this compound. nih.gov

Characterization of this compound Plasma Protein Binding and Its Determinants

This compound exhibits moderate binding to plasma proteins, a characteristic that influences its distribution and availability at target sites. In both adult and pediatric subjects, the extent of this compound binding to plasma proteins ranges from 60% to 70%. nih.govfda.govfda.gov A notable feature of this interaction is its independence from drug concentration within the therapeutic range. nih.govfda.govfda.gov This lack of concentration-dependency suggests that the binding sites on plasma proteins are not saturated at clinically relevant this compound concentrations.

The primary protein responsible for the binding of acidic drugs like β-lactam antibiotics, including this compound, is albumin. mdpi.com While specific determinants for this compound binding are not extensively detailed in the literature, general factors are known to influence drug-protein interactions. These can include pH and temperature; however, the physiological variations of these parameters are typically limited, suggesting a minimal clinical impact on this compound binding. nih.gov The concentration of plasma proteins, particularly albumin, is a more significant determinant. nih.gov Conditions leading to hypoalbuminemia, such as liver disease or malnutrition, could potentially alter the free fraction of this compound, although specific studies on this compound in these populations are scarce.

Subject PopulationPlasma Protein Binding (%)Concentration Dependency
Adults60 - 70%Independent
Pediatrics60 - 70%Independent

This compound Biotransformation and Excretion Pathway Elucidation

Metabolic Stability of this compound and Identification of Potential Minor Metabolites

This compound demonstrates significant metabolic stability, with its pharmacological activity being primarily attributed to the parent drug. nih.govfda.govdrugs.com It is not appreciably metabolized in the body. nih.govfda.govdrugs.com Studies utilizing human hepatic microsomes have indicated that this compound is not metabolized by this major pathway of drug biotransformation. nih.gov This inherent stability means there is minimal hepatic metabolism, and consequently, the formation of metabolites is insignificant. youtube.comresearchgate.net While some sources mention partial metabolism in the liver, the overwhelming evidence points to the majority of the drug remaining unchanged. patsnap.com Due to this high metabolic stability, no major or clinically significant metabolites of this compound have been identified.

Renal Clearance Mechanisms and Contribution of Fecal Elimination Pathways for this compound

The elimination of this compound from the body is principally handled by the kidneys through renal excretion. nih.govfda.govdrugbank.com In healthy individuals with normal renal function, the renal clearance of this compound is approximately 2.0 (± 1.0) mL/min/kg. nih.govfda.gov The elimination rate is directly proportional to renal function, with decreases in creatinine (B1669602) clearance leading to a proportional reduction in this compound clearance. fda.gov

The renal handling of this compound is a complex process involving multiple transport mechanisms. The drug undergoes net renal tubular secretion, as evidenced by a renal clearance that exceeds the glomerular filtration rate. nih.gov The predominant mechanism for this secretion is via the anionic secretory pathway. nih.govnih.gov This process can be inhibited by substances like probenecid (B1678239), which competes for the same transport system. fda.govmedscape.com In addition to active secretion, there is also a significant reabsorptive component in this compound's renal disposition. nih.govnih.gov This reabsorption is at least partially mediated by the dipeptide transporter system. nih.govnih.gov

DoseMean Percent of Dose Recovered Unchanged in Urine (± SD)
300 mg18.4% (± 6.4)
600 mg11.6% (± 4.6)

Pharmacokinetic Linearity and Non-Linearity at Varying this compound Concentrations

The pharmacokinetics of this compound exhibit non-linearity with respect to dose. While plasma concentrations of this compound do increase with escalating doses, these increases are less than dose-proportional. nih.govfda.govfda.govdrugs.com This phenomenon has been observed when comparing doses of 300 mg and 600 mg. nih.govfda.govfda.govdrugs.com For instance, the estimated bioavailability from a 300 mg capsule is approximately 21%, whereas it decreases to 16% for a 600 mg capsule dose. nih.govfda.govfda.govdergipark.org.tr

This non-linear pharmacokinetic profile is believed to be attributable to saturable processes in its renal elimination pathway. nih.gov Both the active tubular secretion and the tubular reabsorption mechanisms involved in this compound's renal clearance are carrier-mediated and thus, can become saturated at higher drug concentrations. nih.gov This saturation of elimination pathways leads to a clearance that does not increase proportionally with the dose, resulting in the observed less than dose-proportional increase in plasma concentrations. nih.gov

Parameter300 mg Dose600 mg Dose
Estimated Bioavailability (Capsule)21%16%
Apparent Oral Clearance (mL/min/kg)11.6 (± 6.0)15.5 (± 5.4)
Mean Cmax (µg/mL)1.602.87
Mean AUC (µg·h/mL)7.0511.1

Bacterial Susceptibility and Mechanisms of Resistance to Cefdinir

In Vitro Antimicrobial Spectrum and Bactericidal Potency of Cefdinir

The in vitro effectiveness of this compound has been evaluated against a wide range of bacterial isolates, demonstrating potent activity against many clinically significant Gram-positive and Gram-negative organisms.

Susceptibility Profiles of Gram-Positive Bacterial Isolates to this compound

This compound demonstrates significant potency against numerous Gram-positive bacteria. It is particularly active against oxacillin-susceptible Staphylococcus aureus and coagulase-negative staphylococci. medscape.com Studies have shown that 100% of methicillin-susceptible staphylococci isolates are susceptible to this compound. frontiersin.org However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The compound also shows good activity against Streptococcus pneumoniae, specifically penicillin-susceptible strains, and Streptococcus pyogenes. medscape.comnih.gov Against penicillin-resistant, oxacillin-susceptible Staphylococcus isolates, this compound has demonstrated useful in-vitro activity. nih.gov One study highlighted that 21% of penicillin-susceptible isolates were found to be resistant to this compound, suggesting that penicillin susceptibility does not always predict this compound susceptibility. nih.gov For S. pneumoniae, tentative interpretive criteria for susceptibility have been proposed as a Minimum Inhibitory Concentration (MIC) of ≤0.5 mg/L. researchgate.net this compound has also been noted to have greater activity against Enterococcus faecalis than other cephalosporins, although MIC values are higher compared to other susceptible Gram-positive organisms. medscape.comnih.gov

Kinetic studies have demonstrated that this compound is rapidly bactericidal, with a 99.9% reduction in colony-forming unit (CFU) values typically observed after 6-8 hours at concentrations 2 to 4 times the MIC. researchgate.net

Table 1: In Vitro Susceptibility of Gram-Positive Isolates to this compound

Bacterial Species Strain Count MIC90 (mg/L) Reference
Staphylococcus aureus (oxacillin-susceptible) 30 0.25 nih.gov
Staphylococcus epidermidis 24 0.06 nih.gov
Staphylococcus hominis 10 0.125 nih.gov
Staphylococcus xylosus 15 0.5 nih.gov
Staphylococcus capitis 11 0.5 nih.gov
Staphylococcus saprophyticus 10 4 nih.gov
Staphylococcus haemolyticus 12 32 nih.gov
Streptococcus pneumoniae (penicillin-susceptible) N/A 0.015-2 medscape.comnih.gov
Streptococcus pyogenes N/A 0.015-2 medscape.comnih.gov

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Susceptibility Profiles of Gram-Negative Bacterial Isolates to this compound

This compound is characterized by its good coverage against key Gram-negative respiratory pathogens, including Haemophilus influenzae and Moraxella catarrhalis. nih.govresearchgate.net Its activity against these organisms is maintained regardless of beta-lactamase production. researchgate.net The inhibitory concentrations of this compound against H. influenzae and M. catarrhalis are generally similar to those of amoxicillin/clavulanic acid. researchgate.net this compound is also active against Haemophilus parainfluenzae. droracle.ai

Furthermore, this compound demonstrates excellent activity against most members of the Enterobacteriaceae family, including Escherichia coli and Klebsiella pneumoniae. frontiersin.orgnih.govcabidigitallibrary.org However, some species such as Citrobacter freundii, Enterobacter species, Morganella morganii, Proteus vulgaris, and Serratia marcescens tend to have higher MIC values. nih.gov Like many other oral cephalosporins, this compound has little activity against Pseudomonas aeruginosa and Xanthomonas maltophilia. cabidigitallibrary.org

Table 2: In Vitro Susceptibility of Gram-Negative Isolates to this compound

Bacterial Species MIC90 (mg/L) Reference
Haemophilus influenzae ≤1.0 researchgate.net
Moraxella catarrhalis 0.015-2 medscape.com
Escherichia coli 0.015-2 medscape.com

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

This compound Activity Against Beta-Lactamase-Producing Bacterial Strains

A key characteristic of this compound is its stability in the presence of commonly occurring plasmid-mediated beta-lactamase enzymes. nih.govresearchgate.netdroracle.ai This stability allows it to retain potent activity against beta-lactamase-producing strains of H. influenzae and M. catarrhalis. nih.govresearchgate.netresearchgate.net This attribute makes it a reliable agent in clinical scenarios where resistance mediated by these common enzymes is a concern. nih.gov It has also shown efficacy against beta-lactamase-producing strains of Staphylococcus aureus. drugbank.com

In Vitro Studies on this compound Efficacy Against Intracellular Pathogens

The efficacy of this compound against intracellular pathogens is limited. Atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae are intrinsically resistant to beta-lactam antibiotics, including this compound, because they lack a peptidoglycan cell wall, the primary target of this antibiotic class. frontiersin.orgcabidigitallibrary.org

Studies evaluating this compound against Legionella species have shown some activity, with one study reporting a 50% minimum inhibitory concentration (MIC50) of 1 microgram/ml. nih.gov However, this potency was considered eightfold less than that of erythromycin, and researchers concluded that this compound appears poorly suited for the treatment of legionellosis based on these activity assays. nih.gov No specific data on the in vitro activity of this compound against Listeria monocytogenes were identified in the reviewed literature.

Molecular Mechanisms of this compound Resistance in Bacterial Populations

Bacterial resistance to this compound, like other beta-lactam antibiotics, is primarily mediated by enzymes that can inactivate the drug.

Beta-Lactamase-Mediated Hydrolysis of the this compound Beta-Lactam Ring

The core mechanism of this compound's antibacterial action involves binding to penicillin-binding proteins (PBPs) to inhibit cell wall synthesis. nih.govnih.gov Resistance arises when bacteria produce beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.

This compound's molecular structure, however, provides a significant degree of resistance to hydrolysis by many common beta-lactamases. droracle.ai It is very resistant to hydrolysis by the narrow-spectrum Ambler class A beta-lactamases, which include the widespread plasmid-mediated TEM-1, TEM-2, and SHV-1 enzymes, as well as penicillinases produced by Gram-positive bacteria like S. aureus.

Furthermore, the hydrolysis of this compound by Ambler's class C beta-lactamases (cephalosporinases), which are produced by organisms such as E. coli and Enterobacter cloacae, is hardly detectable. However, this compound does show some susceptibility to hydrolysis by novel extended-spectrum beta-lactamases (ESBLs), such as SHV-2, TEM-3, and TEM-5. This indicates that while this compound is stable against many common beta-lactamases, the emergence and spread of ESBL-producing strains can limit its clinical utility. nih.gov

Structural Alterations in Penicillin-Binding Proteins (PBPs) Affecting this compound Affinity

This compound's bactericidal activity is dependent on its ability to bind to and inactivate essential PBPs involved in peptidoglycan synthesis. drugbank.compatsnap.com Alterations in the structure of these target proteins can reduce the binding affinity of this compound, leading to resistance. This is a significant resistance mechanism, particularly in Gram-positive bacteria like Streptococcus pneumoniae.

Resistance in S. pneumoniae to β-lactam antibiotics is primarily due to modifications in PBPs, which decrease their affinity for these drugs. researchgate.net Studies have shown that clinical isolates with reduced susceptibility to oral cephalosporins often possess mosaic PBP genes, which are hybrids formed through recombination with PBP genes from related bacterial species.

A study on Neisseria gonorrhoeae demonstrated that a mosaic structure in PBP2 was associated with decreased susceptibility to oral cephalosporins, including this compound. oup.com The affinity of this mosaic PBP2 for this compound was found to be lower than that of the non-mosaic PBP2s. oup.com Specifically, the IC50 value for this compound was significantly higher for the mosaic PBP2. oup.com

This compound has shown a particular affinity for PBP 2 and 3. drugbank.com Research comparing the binding affinities of different cephalosporins to purified PBPs from Streptococcus pneumoniae and Haemophilus influenzae has provided insights into their differential activities. For example, one study found that the dissociation constant (Kd) of this compound for PBP2X of S. pneumoniae was higher than that of cefcapene (B134052) but lower than that of cefixime (B193813). nih.govresearchgate.net

Table 2: this compound Affinity for Penicillin-Binding Proteins (PBPs)

OrganismPBP TargetFinding
Neisseria gonorrhoeae Mosaic PBP 2Decreased binding affinity compared to non-mosaic PBP 2, contributing to reduced susceptibility. oup.com
Streptococcus pneumoniae PBP 2 and 3This compound shows affinity for these PBPs. drugbank.com
Streptococcus pneumoniae PBP2XKd value was higher than cefcapene but lower than cefixime in one study. nih.govresearchgate.net

Role of Bacterial Efflux Pumps in Reducing Intracellular this compound Concentrations

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of substrates, including antibiotics, from the cell. nih.govresearchgate.net This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target. Efflux pumps can confer resistance to multiple classes of antibiotics and are a significant factor in both intrinsic and acquired resistance. mdpi.com

In Gram-negative bacteria, the tripartite resistance-nodulation-division (RND) family of efflux pumps is a major contributor to multidrug resistance. nih.gov These pumps, such as the AcrAB-TolC system in E. coli, can expel a broad range of compounds, including β-lactams. frontiersin.org While specific studies focusing solely on this compound and efflux pumps are limited, the broad substrate profile of many of these pumps suggests they are likely to contribute to reduced this compound susceptibility. Overexpression of these pumps, often due to mutations in regulatory genes, can lead to clinically significant levels of resistance.

Efflux pumps are also known to play a role in biofilm formation and bacterial virulence, making them important targets for antimicrobial drug development. nih.govresearchgate.net

Modifications in Outer Membrane Permeability as a this compound Resistance Mechanism

In Gram-negative bacteria, the outer membrane acts as a selective barrier, regulating the influx of substances into the cell. mdpi.comresearchgate.net Antibiotics like this compound, which are hydrophilic, primarily enter the periplasmic space through porin channels. nih.govdovepress.com A reduction in the number of these porins or alterations in their structure can decrease the permeability of the outer membrane to the antibiotic, thereby reducing its access to the PBP targets in the periplasm. nih.gov

This mechanism of resistance is often synergistic with β-lactamase production. mdpi.com By slowing the entry of the antibiotic, the β-lactamases in the periplasm have more time to hydrolyze the drug before it reaches its target. Changes in outer membrane permeability can contribute to resistance against a wide range of antibiotics, including third-generation cephalosporins.

Biofilm Formation and Its Impact on this compound Antimicrobial Efficacy

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface. nih.gov Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their planktonic counterparts. nih.govmdpi.com This resistance is multifactorial and not fully understood.

Several factors contribute to the reduced efficacy of antibiotics against biofilms:

Reduced Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting the diffusion of antibiotics to the cells within the biofilm. nih.gov

Altered Microenvironment: The physiological conditions within a biofilm, such as nutrient and oxygen gradients, can lead to a state of slow growth or dormancy for some bacteria, making them less susceptible to antibiotics that target actively growing cells.

Adaptive Stress Responses: Bacteria in a biofilm can upregulate stress response genes that contribute to antibiotic tolerance.

Efflux Pump Expression: Efflux pumps have been shown to be important for biofilm formation and resistance in some bacteria. nih.gov

While specific studies on the effect of biofilm formation on this compound efficacy are not abundant, the general principles of biofilm-mediated resistance apply. The ability of bacteria to form biofilms can significantly reduce the effectiveness of this compound treatment, particularly in chronic or device-associated infections.

Evolutionary Dynamics of this compound Resistance and Cross-Resistance Phenotypes

The evolution of antibiotic resistance is a dynamic process driven by selective pressure from antibiotic use. frontiersin.org The widespread use of this compound and other cephalosporins has contributed to the selection and dissemination of the resistance mechanisms described above.

The acquisition of a resistance mechanism to one antibiotic can sometimes lead to resistance to other, related antibiotics, a phenomenon known as cross-resistance . For example, the production of an ESBL that hydrolyzes this compound will likely confer resistance to other third-generation cephalosporins. nih.gov Similarly, alterations in PBPs that reduce this compound affinity may also affect the binding of other β-lactams.

Conversely, the development of resistance to one antibiotic can sometimes increase susceptibility to another, a phenomenon termed collateral sensitivity . nih.gov This occurs due to evolutionary trade-offs, where a mutation that confers resistance to one drug simultaneously creates a vulnerability to another. Understanding these evolutionary dynamics is crucial for developing strategies to mitigate the emergence of resistance and to design more effective antibiotic treatment regimens.

The genetic plasticity of bacteria allows for the rapid evolution and combination of different resistance mechanisms. frontiersin.org A single bacterial isolate may possess multiple resistance determinants, such as β-lactamase production, PBP modifications, and efflux pump overexpression, leading to high levels of resistance to this compound and other antibiotics.

Chemical Synthesis and Impurity Profiling of Cefdinir

Synthetic Methodologies for Cefdinir Production

The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions and the strategic use of protecting groups to achieve the desired stereochemistry and purity.

Multi-Step Synthesis from 7-Aminocephalosporanic Acid (7-ACA) Derivatives

The most prevalent and economically viable synthetic route to this compound commences with 7-aminocephalosporanic acid (7-ACA), a readily available fermentation product. A key transformation in this pathway is the conversion of 7-ACA into a 7-amino-3-vinyl-3-cephem-4-carboxylic acid derivative, which serves as the core nucleus for this compound.

One established method involves the synthesis of diphenylmethyl 7β-amino-3-vinyl-3-cephem-4-carboxylate hydrochloride from 7-ACA. researchgate.net This intermediate is then coupled with a protected side chain, typically a 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid derivative. For instance, sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate (B1210297) can be prepared from ethyl acetoacetate (B1235776) and coupled with the 7-ACA derivative. researchgate.net The subsequent step involves the removal of the protecting groups to yield this compound. This multi-step process, while effective, often involves hazardous reagents and requires careful purification at each stage to ensure the quality of the final product.

Another approach utilizes 7-amino-3-vinylcephem-4-carboxylic acid (7-AVCA) as a key intermediate. This can be condensed with an activated form of the side chain, such as 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyiminoacetate. The reaction is typically carried out in the presence of a base like N-methyl morpholine (B109124). nih.gov

A general synthetic scheme starting from 7-ACA can be summarized as follows:

Modification of the C-3 position: The acetoxymethyl group at the C-3 position of 7-ACA is converted to a vinyl group. This transformation is a critical step and can be achieved through various chemical methods.

Protection of functional groups: The amino group at the C-7 position and the carboxylic acid at the C-4 position are often protected to prevent unwanted side reactions during the subsequent acylation step. Common protecting groups for the carboxylic acid include diphenylmethyl (benzhydryl) and p-methoxybenzyl.

Acylation of the C-7 amino group: The protected 7-amino-3-vinyl-3-cephem-4-carboxylic acid is acylated with a protected 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl side chain. The side chain's amino and hydroxyimino groups are also protected, for example, with a trityl group.

Deprotection: The final step involves the removal of all protecting groups to yield the active this compound molecule. This is often achieved using strong acids like trifluoroacetic acid in the presence of a scavenger such as anisole (B1667542).

Optimization of Acylation and Deprotection Strategies in this compound Synthesis

Acylation Strategies: The acylation of the 7-amino group of the cephalosporin (B10832234) nucleus is a crucial bond-forming reaction. The use of highly reactive acylating agents, such as acyl chlorides, can lead to over-acylation and the formation of impurities. Therefore, milder activating agents are often preferred. Thioesters, such as 2-benzothiazolyl thioesters of the side chain, have been successfully employed. nih.gov The reaction conditions, including the choice of solvent and base, are critical for achieving high yields and stereoselectivity. For example, the use of N-methyl morpholine as a base in the condensation of 7-AVCA with the activated side chain has been reported to provide good results. nih.gov

Protecting Group Strategies: The selection of appropriate protecting groups for the amino, carboxylic acid, and hydroxyimino functionalities is a key aspect of the synthetic strategy. The protecting groups must be stable under the reaction conditions of subsequent steps and be readily removable without affecting the integrity of the this compound molecule.

Functional GroupCommon Protecting GroupsDeprotection Conditions
Carboxylic Acid (C-4)Diphenylmethyl (Benzhydryl), p-MethoxybenzylTrifluoroacetic acid, Anisole
Amino (Side Chain)Trityl (Tr)Mild acidic conditions
Hydroxyimino (Side Chain)Trityl (Tr), Acetyl (Ac)Acidic or basic hydrolysis

The use of a trityl group for protecting both the amino and hydroxyimino functions on the side chain is common. researchgate.net However, the removal of the trityl group from the hydroxyimino moiety can sometimes be challenging and may require specific conditions. An alternative is the use of an acetyl group to protect the hydroxyimino function, which can be removed under mild basic conditions. nih.gov

Deprotection Strategies: The final deprotection step is critical for obtaining pure this compound. The simultaneous removal of multiple protecting groups in a single step is often desirable to improve process efficiency. A common method involves the use of trifluoroacetic acid (TFA) in the presence of a scavenger like anisole to cleave the diphenylmethyl ester and the trityl groups. researchgate.net The optimization of this step involves controlling the temperature and reaction time to prevent degradation of the sensitive β-lactam ring.

Development of Novel and Alternative Synthetic Pathways for this compound

Research into alternative synthetic pathways for this compound aims to improve efficiency, reduce the use of hazardous reagents, and lower production costs.

One alternative procedure avoids the use of diketene, which is a toxic and volatile reagent sometimes used in the synthesis of the side chain. This method involves the preparation of sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate from ethyl acetoacetate. researchgate.net This approach is reported to provide better yields of this compound. researchgate.net

Chemoenzymatic and biocatalytic approaches are also being explored as greener and more efficient alternatives to traditional chemical synthesis. While specific examples for the complete synthesis of this compound are not yet widely reported, the use of enzymes in the synthesis of cephalosporin intermediates is well-established. For instance, enzymatic deprotection of the 3'-acetoxy group in cephalosporin precursors using lipases has been demonstrated. thermofisher.com Such biocatalytic steps could potentially be integrated into the synthesis of this compound to improve its sustainability.

Isolation, Structural Elucidation, and Characterization of this compound Impurities

The identification and control of impurities in active pharmaceutical ingredients (APIs) like this compound are mandated by regulatory agencies to ensure patient safety. Impurities can arise from starting materials, intermediates, side reactions during synthesis, or degradation of the drug substance over time.

A number of impurities in this compound have been identified and characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These impurities can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities:

(E)-Cefdinir: The geometric isomer of this compound, where the hydroxyimino group is in the (E)-configuration instead of the desired (Z)-configuration. researchgate.net

This compound Sulfoxide: An oxidation product where the sulfur atom in the dihydrothiazine ring is oxidized to a sulfoxide. nih.gov

3-Methyl this compound: An impurity where the vinyl group at the C-3 position is replaced by a methyl group. nih.gov

Table of Known this compound Impurities

Impurity NameStructure Description
(E)-CefdinirGeometric isomer at the oxime function.
This compound SulfoxideOxidation of the sulfur atom in the cephem ring.
3-Methyl this compoundMethyl group instead of a vinyl group at C-3.
This compound LactoneProduct of intramolecular cyclization.
Open-ring this compoundProduct of β-lactam ring hydrolysis.

Identification of this compound Degradation Products and Their Formation Kinetics

This compound is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Forced degradation studies are performed to identify potential degradation products that could form during storage and to develop stability-indicating analytical methods.

Hydrolytic degradation of this compound has been studied in acidic, neutral, and basic solutions. nih.gov Seven major degradation products have been isolated and characterized. nih.gov The degradation of this compound is highly dependent on pH. In alkaline conditions (e.g., 0.1 M NaOH), the degradation is rapid, with significant degradation observed within an hour at elevated temperatures. nih.gov Acidic hydrolysis (e.g., 0.1 M HCl) also leads to degradation, although typically at a slower rate than alkaline hydrolysis. nih.gov The drug is also susceptible to degradation in the presence of an oxidizing agent like hydrogen peroxide. nih.gov

While the formation of various degradation products has been established, detailed kinetic data on the formation of each specific impurity under different stress conditions are not extensively published in publicly available literature. The rate of degradation generally follows pseudo-first-order kinetics. mdpi.com

The most significant degradation pathway for this compound, as with all β-lactam antibiotics, is the opening of the strained four-membered β-lactam ring. This hydrolysis renders the antibiotic inactive. The susceptibility of the β-lactam ring to nucleophilic attack is the basis of its antibacterial activity, but also its chemical instability.

The hydrolysis of the β-lactam ring in this compound can be catalyzed by both acid and base. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the β-lactam ring, leading to its cleavage. In acidic media, the mechanism is more complex and can involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

The opening of the β-lactam ring leads to the formation of an open-ring degradation product, which is a major impurity found in degraded samples of this compound. thermofisher.com Further degradation can occur from this open-ring intermediate.

In acidic to neutral solutions, the hydrolysis of this compound can also lead to the formation of lactam ring-opened γ-lactones as a mixture of diastereoisomers. nih.gov This indicates a complex degradation pathway involving not only the opening of the β-lactam ring but also subsequent intramolecular reactions. Studies have shown that both this compound and its 7-epimer can hydrolyze to form these lactones, and the mechanism of C-6 epimerization has also been investigated. nih.gov

Analysis of pH-Dependent Isomerizations (Lactonization, Epimerization, Syn-Anti Isomerization)

The stability of this compound in aqueous solutions is significantly influenced by pH, leading to various isomerization reactions. These transformations can impact the drug's efficacy and safety profile by forming related substances with different chemical structures and biological activities. The primary pH-dependent isomerizations observed for this compound include lactonization, epimerization at the C-6 and C-7 positions of the cephalosporin nucleus, and syn-anti isomerization of the N-oxime function in the C-7 side chain. nih.govnih.gov

Lactonization:

Under acidic to neutral conditions, this compound can undergo hydrolysis of the β-lactam ring, followed by an intramolecular cyclization to form β-lactam ring-opened γ-lactones. This process, known as lactonization, results in the formation of four diastereoisomers. The formation of these lactone impurities is a critical degradation pathway for this compound in aqueous media. nih.govnih.gov The reaction is initiated by the nucleophilic attack of the carboxylate group on the β-lactam carbonyl carbon, leading to the opening of the four-membered ring. Subsequent condensation between the newly formed amino group and the carboxylic acid function of the side chain results in the formation of the γ-lactone ring.

Epimerization:

Epimerization, the change in the stereochemical configuration at one chiral center, is another significant pH-dependent degradation pathway for this compound.

C-6 and C-7 Epimerization: Isomerization at the C-6 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) core has been observed. The C-7 epimer of this compound is a known impurity. The rate of this epimerization is pH-dependent, becoming more pronounced at pH values greater than or equal to 9. nih.gov Chiral separation techniques have been employed to detect the formation of the C-7 epimer and to study the mechanism of C-6 epimerization. nih.gov

Mechanism of C-6 Epimerization: Studies using 1H-NMR spectroscopy have indicated that the C-6 epimerization of the lactone degradation products can proceed without the deprotonation at the C-6 position, particularly at a pH of 4, where the rate constant for this isomerization is at its minimum. nih.gov A plausible mechanism for this transformation has been proposed based on these findings. nih.gov

Syn-Anti Isomerization:

The C-7 side chain of this compound contains an N-oxime functional group, which can exist as two geometric isomers: the syn (Z) isomer and the anti (E) isomer. The biologically active form of this compound is the syn isomer. However, under certain conditions, isomerization to the inactive anti-isomer can occur. This syn-anti isomerization is also influenced by pH. The E-isomer of this compound is a recognized impurity that can be formed during the synthesis or degradation of the drug. researchgate.net

Characterization of Process-Related Impurities in this compound Manufacturing

The manufacturing process of this compound can give rise to a variety of impurities, which may include starting materials, intermediates, by-products, and degradation products. The identification and control of these process-related impurities are crucial for ensuring the quality, safety, and efficacy of the final drug substance. Stress testing of this compound has shown that several impurities can be formed through degradation, while others originate directly from the synthesis process. researchgate.net

Some of the key process-related impurities identified in this compound manufacturing include:

Starting Material and Intermediate-Related Impurities: Impurities can arise from the starting materials used in the synthesis, such as 7-aminocephalosporanic acid (7-ACA), or from intermediates formed during the multi-step synthesis. For instance, an alternative synthesis of this compound involves the preparation of diphenylmethyl 7β-amino-3-vinyl-3-cephem-4-carboxylate hydrochloride from 7-ACA and sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate. nih.gov Incomplete reactions or side reactions involving these compounds can lead to the formation of impurities.

Side-Reaction Products: During the coupling of the side chain to the 7-ACA nucleus, various side reactions can occur, leading to the formation of structurally related impurities.

Isomeric Impurities: As discussed previously, the E-isomer of this compound is a process-related impurity. researchgate.net The 7-epimer of this compound is another example of an isomeric impurity that can be formed.

Degradation Products: this compound can degrade under various stress conditions encountered during manufacturing and storage, leading to the formation of impurities such as the this compound sulfoxide. nih.gov

A study identified five impurities originating from the synthesis process and eight as degradation products. researchgate.net Another study characterized three unknown impurities, including this compound-5-oxide and an isomer with a double bond shifted in the dihydrothiazine ring. nih.gov The origins of these impurities were linked to the manufacturing process. nih.gov

Impurity NamePotential Origin
(E)-CefdinirIsomerization of the active syn-isomer
This compound 7-epimerEpimerization at the C-7 position
This compound sulfoxideOxidation during synthesis or storage
3-Methyl this compoundImpurity in starting materials or side reaction
This compound DimerPolymerization side reaction
This compound Glyoxalic AnalogSide reaction or degradation
This compound Isoxazole AnalogImpurity from starting materials
Thiazolyl Acetyl Glycine (B1666218) OximeSide chain-related impurity
Thiazolyl acetyl glycine oxime acetalSide chain-related impurity

Advanced Spectroscopic and Chromatographic Techniques for Impurity Profiling (e.g., LC-MS/MS, NMR)

A comprehensive impurity profile of this compound is essential for quality control. Advanced analytical techniques, particularly hyphenated chromatographic and spectroscopic methods, play a pivotal role in the detection, identification, and quantification of these impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the rapid identification and structural characterization of this compound impurities. researchgate.net This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural information provided by tandem mass spectrometry.

Methodology: Column-switching LC/MS methods have been developed for the analysis of this compound impurities. researchgate.net A common approach involves using a C18 column with a gradient elution. The mobile phase often consists of a buffer (e.g., tetramethylammonium (B1211777) hydroxide solution) and organic modifiers like acetonitrile (B52724) and methanol (B129727). researchgate.net For mass analysis, a mobile phase compatible with the mass spectrometer, such as a formic acid-acetonitrile mixture, is used. researchgate.net

Fragmentation Analysis: The structures of impurities are characterized based on their MS/MS data and a comparison with the fragmentation pathway of the parent this compound molecule. researchgate.netresearchgate.net The collision-induced dissociation (CID) spectra of β-lactam antibiotics and their ring-opened impurities show characteristic fragmentation patterns that can be used for their differentiation. nih.gov Diagnostic fragmentations can help determine the location of double bonds, substituents on the thiazine (B8601807) ring, and modifications in the side chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of impurities. nih.govresearchgate.net Both one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure, stereochemistry, and conformation of molecules.

Structure Confirmation: The structures of isolated impurities are confirmed by detailed analysis of their NMR spectra. researchgate.netnih.gov For instance, the characterization of this compound-5-oxide and other process-related impurities was achieved through the interpretation of their NMR, IR, and MS spectral data. nih.gov

Isomer Differentiation: NMR is particularly useful for distinguishing between isomers, such as the syn and anti-isomers of the oxime group and the different epimers. Specific chemical shifts and coupling constants in the 1H and 13C NMR spectra can provide unambiguous evidence for the stereochemistry of the molecule.

Hyphenated Techniques: While less common for routine analysis, hyphenated techniques like LC-NMR can be employed for the direct structural elucidation of impurities without the need for isolation.

The combined use of LC-MS/MS for initial identification and quantification, followed by NMR for definitive structural confirmation of isolated impurities, provides a robust strategy for the comprehensive impurity profiling of this compound.

Advanced Analytical Methodologies for Cefdinir Research

Spectrophotometric Approaches for Cefdinir Quantification

Spectrophotometry provides a simple, cost-effective, and rapid means for the quantification of this compound. These methods are often employed in quality control laboratories where efficiency and accessibility are paramount.

UV-Visible Spectrophotometry and Derivative Spectroscopy for this compound Analysis

Direct UV-Visible spectrophotometry relies on the inherent ability of a molecule to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound exhibits a characteristic absorption maximum (λmax) that can be used for its quantification. Studies have shown that the λmax of this compound can vary depending on the solvent or buffer system used. For instance, in 0.1 M phosphate (B84403) buffer with a pH of 7.0, this compound shows a λmax at 287 nm. ijpsonline.comactascientific.com Another method utilizes 0.1N NaOH, where the absorption maximum is observed at 242.4 nm. researchgate.net These methods are governed by the Beer-Lambert law, which states a linear relationship between absorbance and concentration over a defined range. ijpsonline.comactascientific.com

Derivative spectroscopy is an advanced technique that enhances the resolution of overlapping spectral bands and can eliminate background interference from excipients in pharmaceutical formulations. turkjps.org A first-derivative spectrophotometric method has been developed for this compound analysis. In this method, this compound is dissolved in 0.1 M Na2HPO4 (pH 8.0), and the first derivative values (dA/dλ) are measured at 306.8 nm. This technique offers improved specificity compared to zero-order spectrophotometry and has been successfully applied to tablet formulations. turkjps.org The method was validated for linearity, with a reported limit of detection (LOD) of 0.28 µg/mL and a limit of quantification (LOQ) of 0.98 µg/mL. turkjps.org

Table 1: UV-Visible and Derivative Spectrophotometric Methods for this compound Analysis
MethodSolvent/Mediumλmax (nm)Linearity Range (µg/mL)Reference
UV Spectrophotometry0.1 M Phosphate Buffer (pH 7.0)2873 - 17 ijpsonline.com
UV Spectrophotometry0.1N NaOH242.4N/A researchgate.net
First Derivative Spectrophotometry0.1 M Na2HPO4 (pH 8.0)306.82 - 30 turkjps.org

Development of Complexation-Based Spectrophotometric Methods for this compound

To enhance the sensitivity and selectivity of spectrophotometric analysis, methods based on the formation of colored complexes have been developed. These techniques involve reacting this compound with a specific chromogenic reagent to produce a new chemical species with strong absorbance in the visible region, which is less prone to interference.

One approach involves the formation of a charge-transfer complex. A validated method describes the reaction of this compound with Alizarin Red S (ARS) and Quinalizarin (Quinz) in a methanolic medium. pharmacyjournal.in The resulting complexes exhibit absorption maxima at 533 nm and 559 nm for ARS and Quinz, respectively. pharmacyjournal.inresearchgate.net Another method utilizes sodium anthraquinone-2-sulfonate (SAS) in an alkaline medium (pH 10.5) to form a magenta-colored derivative with a λmax at 517 nm. nih.gov This reaction involves the derivatization of the amino group in the this compound molecule. nih.gov

Other complexation strategies have also been explored. The reaction of this compound with Folin-Ciocalteu (FC) reagent in an alkaline medium produces a blue-colored chromogen that can be measured at 720 nm. ijpsonline.com Similarly, a method based on the complexation of this compound with iron (Fe) under reducing conditions in a buffered medium (pH 11) forms a magenta-colored donor-acceptor complex with a λmax of 550 nm. scielo.brresearchgate.net Derivatization with 1,2-naphthoquinone-4-sulfonate (NQS) in an alkaline medium (pH 11) yields an orange-colored product measured at 490 nm. nih.gov

A different strategy involves the hydrolysis of this compound with sodium hydroxide (B78521), followed by a reaction of the resulting sulfide (B99878) ions with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), forming a yellow chromogen measured at 390 nm. nih.gov These complexation-based methods offer improved sensitivity, with detection limits often in the sub-µg/mL range. nih.govnih.gov

Table 2: Complexation-Based Spectrophotometric Methods for this compound Quantification
ReagentMediumλmax (nm)Linearity Range (µg/mL)Reference
Alizarin Red S (ARS)Methanol (B129727)5330.5 - 8.0 pharmacyjournal.in
Quinalizarin (Quinz)Methanol5591.0 - 10 pharmacyjournal.in
Sodium anthraquinone-2-sulfonate (SAS)Alkaline (pH 10.5)5170.5 - 100 nih.gov
Folin-Ciocalteu (FC) ReagentAlkaline7204 - 20 ijpsonline.com
Iron (Fe)Alkaline (pH 11)5508 - 160 scielo.br
1,2-naphthoquinone-4-sulfonate (NQS)Alkaline (pH 11)49010 - 80 nih.gov
4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)Alkaline (after hydrolysis)3905.0 - 30 nih.gov

Chromatographic Techniques for this compound Analysis in Complex Matrices

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are indispensable for the analysis of this compound, offering high resolution, sensitivity, and specificity. These techniques are crucial for separating this compound from its related substances, impurities, and matrix components in pharmaceutical formulations and biological fluids.

High-Performance Liquid Chromatography (HPLC) for this compound and its Related Substances

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic technique used for this compound analysis. These methods typically employ a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile (B52724). nih.govbanglajol.inforesearchgate.net A validated HPLC method for determining this compound and its related substances has been described, which is specific and stability-indicating. nih.gov The United States Pharmacopeia (USP) 39 monograph outlines an official method for the analysis of organic impurities in this compound using a C18 HPLC column. thermofisher.com

Different RP-HPLC methods have been developed and validated for this compound quantification in bulk drugs, dosage forms, and human serum. banglajol.inforesearchgate.net For example, one method uses a mobile phase of 0.2 M sodium dihydrogen phosphate buffer (pH 3.2) and methanol (70:30 v/v) with UV detection at 254 nm, which was successfully applied to a pharmacokinetic study. banglajol.info Another method utilizes a mobile phase of 0.01 N KH2PO4 (pH 6.9) and methanol (80:20 v/v) with detection at 285 nm. researchgate.net These methods are validated for parameters such as linearity, precision, accuracy, and specificity, ensuring their reliability for routine quality control and research applications. nih.govbanglajol.info

Table 3: Examples of HPLC Methods for this compound Analysis
Stationary PhaseMobile PhaseDetection (nm)ApplicationReference
C180.2 M Sodium Dihydrogen Phosphate (pH 3.2) : Methanol (70:30 v/v)254Human Serum (Pharmacokinetics) banglajol.info
Water's-Spherisorb ODS0.01 N KH2PO4 (pH 6.9) : Methanol (80:20 v/v)285Capsules researchgate.net
Hichrom C18Gradient with Tetramethylammonium (B1211777) Hydroxide, Acetonitrile, Methanol254Related Substances turkjps.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) in this compound Studies

For highly sensitive and selective quantification of this compound, especially in complex biological matrices like human plasma, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govscirp.orgresearchgate.net These techniques combine the superior separation capabilities of LC with the definitive identification and quantification power of MS.

Several LC-MS/MS methods have been developed for determining this compound in human plasma. nih.govresearchgate.net These methods often involve a simple sample preparation step, such as protein precipitation or solid-phase extraction, followed by analysis. nih.govresearchgate.net For instance, one method uses a mobile phase of methanol-water-formic acid (25:75:0.075, v/v/v) with a C18 column and detection via a triple quadrupole tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. nih.gov The analysis is typically performed using selected reaction monitoring (SRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov These methods are validated to have high sensitivity, with lower limits of quantification (LLOQ) reported in the low ng/mL range (e.g., 5 ng/mL), and demonstrate good accuracy and precision. nih.gov The short chromatographic run times, often less than 3 minutes, allow for high-throughput analysis, which is critical for pharmacokinetic studies. nih.govscirp.org

Table 4: LC-MS/MS Methods for this compound Quantification in Human Plasma
ColumnMobile PhaseIonizationLinearity Range (ng/mL)LLOQ (ng/mL)Reference
RP18 Waters SymmetryShieldMethanol : Water : Formic Acid (25:75:0.075, v/v/v)Positive ESI5 - 20005 nih.gov
Kromasil C18Acetonitrile : Methanol : Water : Trifluoroacetic Acid (45:45:10:0.01, v/v/v/v)N/A30.0 - 7072.930 researchgate.net
Purospher RP-18e0.1% Formic Acid in Water : Acetonitrile (85:15, v/v)Positive ESIN/A10 scirp.org

Application of Column-Switching LC/MS for Impurity Identification in this compound Bulk Material

The identification and characterization of impurities in bulk drug substances is a critical aspect of pharmaceutical development and quality control. Column-switching LC/MS provides a powerful automated solution for this task, particularly when dealing with chromatographic systems that use non-volatile salts, which are incompatible with mass spectrometry. researchgate.netresearchgate.net

A column-switching LC/MS method has been specifically developed for the rapid identification of impurities in this compound bulk material. researchgate.net In this setup, the this compound bulk material is first separated on a primary analytical column (e.g., a C18 column) using a mobile phase containing a non-volatile salt, such as tetramethylammonium hydroxide solution. researchgate.net Using switching valves, the fractions containing the target impurities are selectively transferred to a second chromatographic column. researchgate.net This second column is used to trap and enrich the impurity of interest while the non-volatile salts from the primary mobile phase are washed away. researchgate.net Subsequently, the trapped impurity is eluted from the second column with a volatile, MS-compatible mobile phase (e.g., containing formic acid) directly into the mass spectrometer for analysis. researchgate.net

This technique allows for the characterization of impurity structures based on their MS/MS data and fragmentation pathways. researchgate.net Studies have successfully used this approach to identify and characterize numerous process-related and degradation impurities in this compound. researchgate.netresearchgate.net The online desalting capability of column-switching is a significant advantage, providing an effective means for the rapid identification of trace impurities in complex chromatographic systems. researchgate.net

Validation of Analytical Methods for this compound in Academic Research

The validation of analytical methods is a critical process in pharmaceutical research and quality control, ensuring that the chosen method is suitable for its intended purpose. For this compound, various analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC), have been developed and rigorously validated to guarantee reliable and accurate quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. This validation process adheres to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH), and encompasses several key parameters.

Assessment of Linearity, Accuracy, and Precision in this compound Assays

The fundamental validation parameters of linearity, accuracy, and precision are essential for establishing the credibility of an analytical method for this compound.

Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. In this compound assays, linearity is typically evaluated by analyzing a series of dilutions of a standard solution across a specified range. The data from the detector response versus concentration is then subjected to linear regression analysis. A high correlation coefficient (r²) is a key indicator of a linear relationship. For instance, a reverse-phase HPLC (RP-HPLC) method was validated and showed linearity over a concentration range of 0.05 to 15.00 μg/mL with a correlation coefficient of 0.999. researchgate.net Another study developed an RP-HPLC method with a linear response for this compound in the concentration range of 0-25 µg/ml. researchgate.net Spectrophotometric methods have also demonstrated good linearity, with one study reporting a correlation coefficient of 0.9998 over a range of 4-24 µg/mL.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of pure this compound is added to a placebo or sample matrix and then analyzed. The percentage of the drug recovered is calculated to determine the accuracy of the method. In one RP-HPLC method, the accuracy was determined at three different concentration levels (0.15, 5.00, and 12.00 μg/mL), with the recovery of the added drug expressed as a percentage. researchgate.net Another study reported impressive recovery percentages up to 99.98%. researchgate.net An RP-HPLC method for determining this compound in human serum showed an average recovery of 96.43%. banglajol.info

Precision of an analytical method expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For an RP-HPLC method, the %RSD for precision studies was less than 2%. researchgate.net In another validated method, intra-day and inter-day precision at a concentration of 0.05 µg/ml were found to be 7.65% and 9.72% (%CV) respectively. banglajol.info A separate study reported that the precision of their developed method, expressed as %RSD, was below 1.5%. researchgate.net

Linearity, Accuracy, and Precision Data for this compound Analytical Methods
ParameterMethodologyFindingsReference
LinearityRP-HPLCConcentration range: 0.05-15.00 μg/mL; Correlation coefficient: 0.999 researchgate.net
LinearityRP-HPLCConcentration range: 0-25 µg/ml researchgate.net
AccuracyRP-HPLCRecovery up to 99.98% researchgate.net
AccuracyRP-HPLC in human serumAverage recovery of 96.43% banglajol.info
PrecisionRP-HPLC%RSD < 2% researchgate.net
PrecisionRP-HPLC in human serumIntra-day %CV: 7.65%; Inter-day %CV: 9.72% banglajol.info
PrecisionUPLC%RSD < 1.5% researchgate.net

Evaluation of Method Robustness and Ruggedness for this compound Quantification

Ruggedness , on the other hand, assesses the reproducibility of test results under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. biomedres.usresearchgate.net This demonstrates the reliability of the method when transferred between different settings. For this compound analytical methods, ruggedness has been evaluated by having different analysts perform the assay on different days and with different instruments, with the resulting %RSD being calculated. biomedres.usresearchgate.net The low %RSD values obtained in these studies indicate that the developed methods are rugged. biomedres.us

Robustness Testing of an RP-HPLC Method for this compound
Parameter VariedVariationObserved %RSDReference
Flow Rate± 10%1.47% nih.gov
Organic Content in Mobile Phase± 2%0.96% nih.gov
Detection Wavelength± 5 nm0.37% nih.gov
pH of Mobile Phase Buffer± 0.20.74% nih.gov

Development of Stability-Indicating Analytical Methods for this compound Degradation Studies

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods for this compound is crucial for assessing its stability and determining its shelf-life. This is achieved through forced degradation studies, where the drug is subjected to stress conditions more severe than those of accelerated stability testing. nih.govbiotech-asia.org

Forced degradation studies for this compound typically involve exposure to the following conditions:

Acidic Hydrolysis: The drug is treated with an acid (e.g., 0.1 M or 1.0 N Hydrochloric acid) and heated. nih.govsphinxsai.com

Alkaline Hydrolysis: this compound is exposed to a base (e.g., 0.1 M or 0.05 N Sodium hydroxide) at an elevated temperature. nih.govsphinxsai.com

Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% or 0.1% v/v). nih.govsphinxsai.com

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C). sphinxsai.com

Photolytic Degradation: The drug is exposed to UV light (e.g., at 254 nm). sphinxsai.com

Following exposure to these stress conditions, the resulting solutions are analyzed by a stability-indicating HPLC method. The goal is to demonstrate that the degradation product peaks are well-resolved from the peak of the intact this compound, thus proving the specificity of the method. researchgate.netnih.gov In one study, this compound was found to be highly labile to alkaline hydrolysis, with 48.83% degradation occurring in 60 minutes, while acid hydrolysis resulted in 20.14% degradation under the tested conditions. nih.gov The degradation products were well-separated from the analyte peak, confirming the stability-indicating nature of the developed RP-HPLC method. nih.gov Another LCMS-compatible method also demonstrated degradation under acidic, basic, oxidative, and photolytic conditions, with the method being able to separate the resulting degradants. sphinxsai.com

Summary of Forced Degradation Studies of this compound
Stress ConditionReagent/ConditionObservationReference
Acid Hydrolysis0.1 M HCl at 60°C20.14% degradation nih.gov
Alkaline Hydrolysis0.1 N NaOH at 60°C48.83% degradation in 60 minutes nih.gov
Oxidation3% H₂O₂ at 60°CSignificant degradation observed nih.gov
Thermal Stress105°CDegradation observed sphinxsai.com
Photolytic StressUV light at 254 nmDegradation observed sphinxsai.com

Novel Pharmaceutical Formulations and Drug Delivery Systems for Cefdinir: Academic Investigations

Strategies for Solubility and Dissolution Enhancement of Cefdinir

A primary focus of formulation research for this compound is the enhancement of its solubility and dissolution rate, which are critical for improving its absorption after oral administration.

Formulation of this compound Solid Dispersions with Hydrophilic Polymers

One of the most successful strategies to improve the dissolution of poorly water-soluble drugs is the formulation of solid dispersions. iajps.com This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix, which can lead to increased wettability, reduced particle size, and enhanced surface area for dissolution. mdpi.com

Academic studies have investigated the use of various hydrophilic polymers to prepare this compound solid dispersions (CSDs), typically using methods like spray-drying. nih.gov In one such study, CSDs were formulated with hydroxypropyl-methylcellulose (HPMC), sodium carboxymethylcellulose (CMC-Na), and polyvinylpyrrolidone (B124986) K30 (PVP K30) at a 1:1 drug-to-polymer weight ratio. nih.govresearchgate.net

The results demonstrated a significant enhancement in the aqueous solubility of this compound. Compared to the crystalline drug, the CSD formulations increased water solubility by approximately nine-fold. mdpi.comnih.gov The transformation of this compound from a crystalline to an amorphous state within the polymer matrix, confirmed by differential scanning calorimetry (DSC) and powder X-ray diffraction (p-XRD), is a key factor in this improvement. mdpi.comnih.gov Dissolution studies in various media, including water and acidic conditions (pH 1.2), also showed a markedly improved dissolution profile for the CSDs compared to the pure drug powder. mdpi.comnih.gov

Table 1: Enhancement of this compound Aqueous Solubility with Solid Dispersions
FormulationComposition (Drug:Polymer)Aqueous Solubility (mg/mL)Fold Increase in Solubility
This compound Powder-0.71 ± 0.21-
CSD1This compound:HPMC (1:1)6.71 ± 1.12~9.4
CSD2This compound:CMC-Na (1:1)8.85 ± 0.87~12.5
CSD3This compound:PVP K30 (1:1)7.78 ± 0.78~10.9

Exploration of Co-Amorphous Systems for this compound Solubility Improvement

Co-amorphous systems represent an emerging approach to stabilize amorphous drugs and enhance their solubility. nih.gov This strategy involves combining the drug with a low-molecular-weight excipient, known as a co-former, to create a single, homogeneous amorphous phase. nih.gov The strong intermolecular interactions, such as hydrogen bonding between the drug and the co-former, can prevent recrystallization and maintain the solubility advantage of the amorphous state. nih.gov

Research has been conducted to compare the effectiveness of different solubility enhancement techniques for this compound, including co-amorphous systems. rdd.edu.iq In one study, a co-amorphous system of this compound was prepared with curcumin (B1669340). uobaghdad.edu.iqdoaj.org This was compared with binary solid dispersions using PVP K30 and Soluplus, as well as a ternary solid dispersion with curcumin and PVP. uobaghdad.edu.iqdoaj.org The characterization of these systems using DSC and PXRD revealed that while the curcumin and Soluplus binary systems showed a decrease in crystallinity, the binary solid dispersion with PVP and the ternary system resulted in a completely amorphous product. uobaghdad.edu.iqdoaj.org

The study found that the creation of a fully amorphous system, particularly with PVP, led to significantly improved drug release profiles compared to the pure drug. uobaghdad.edu.iqdoaj.org For instance, the dissolution rate for a this compound-PVP solid dispersion reached 76.5% in 120 minutes, whereas the co-amorphous system with curcumin showed a much lower dissolution rate of 3.2% under the same conditions. rdd.edu.iq This suggests that while co-amorphous systems are a viable strategy, the choice of co-former and formulation method is critical to achieving the desired enhancement in dissolution.

Table 2: In Vitro Dissolution of this compound from Various Formulations after 120 Minutes
FormulationDrug Release (%)
Pure this compound~46.9
This compound-Curcumin Co-amorphous3.2
This compound-Soluplus Solid Dispersion47.3
This compound-PVP Solid Dispersion76.5

Development of Advanced Particulate Delivery Systems for this compound

Beyond enhancing solubility, researchers are developing advanced particulate systems to improve the delivery of this compound. These systems can encapsulate the drug, protect it from degradation, and provide controlled or targeted release. researchgate.netadvancedsciencenews.com

Design and Evaluation of this compound-Loaded Proliposomal Formulations

Proliposomes are dry, free-flowing particulate systems that, upon contact with water, form a liposomal dispersion. This approach addresses the stability issues associated with conventional liposomes while offering a promising strategy for enhancing the oral delivery of poorly soluble drugs like this compound. ijnrd.orgijnrd.org The rationale for using proliposomes is to improve drug encapsulation efficiency, provide sustained release, and enhance stability. ijnrd.org

The development of this compound-loaded proliposomes focuses on overcoming the drug's poor aqueous solubility and variable absorption kinetics. ijnrd.org Research in this area involves meticulous preformulation studies and optimization of formulation parameters to achieve desirable physical properties and sustained-release profiles. ijnrd.org The successful formulation of these systems represents a significant step toward improving the therapeutic outcomes for patients treated with this compound by potentially enhancing its oral bioavailability. ijnrd.orgijnrd.org

Fabrication and Characterization of this compound Niosomes for Oral Delivery

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants, which can encapsulate both hydrophilic and lipophilic drugs. nih.govijraset.com They are considered a stable and cost-effective alternative to liposomes. ijraset.com Academic investigations have focused on developing this compound-loaded niosomes to improve its poor and variable oral bioavailability. nih.govnih.gov

In these studies, niosomes were formulated by a sonication method using the non-ionic surfactant Span 60 and cholesterol, with some formulations also including soya lecithin (B1663433). nih.govnih.gov The concentration of the surfactant and the presence of soya lecithin were optimized to achieve high entrapment efficiency and a suitable particle size. nih.govnih.gov The highest entrapment efficiency of 74.56% was achieved with a formulation containing Span 60, this compound, cholesterol, and soya lecithin in a 5:1:1:1 ratio. nih.govnih.gov The resulting niosomes were spherical, with sizes ranging from 190 nm to 1140 nm. nih.govnih.gov In vitro release studies demonstrated a sustained release profile, with optimized formulations releasing up to 94.91% of the drug over 12 hours. nih.govresearchgate.net

Table 3: Characteristics of Optimized this compound Niosomal Formulations
Formulation CodeComposition Ratio (Span 60:this compound:Cholesterol:Soya Lecithin)Entrapment Efficiency (%)Particle Size Range (nm)In Vitro Release after 12h (%)
F115:1:1:174.56190 - 114094.91
F65:1:1:0-190 - 114094.07

Synthesis and Application of this compound-Loaded Chitosan (B1678972) Nanoparticles for Enhanced Delivery

Chitosan, a natural, biocompatible, and biodegradable polymer, has been extensively studied for the development of nanoparticle-based drug delivery systems. ejpmr.commdpi.com Chitosan nanoparticles can enhance drug solubility, permeability, and provide controlled release. ejpmr.com

Recent research has focused on fabricating surfactant-modified this compound-loaded chitosan nanoparticles (CFD-CSNPs) for topical delivery, particularly for enhancing wound healing. nih.gov These nanoparticles were prepared using the ionic gelation method, with sodium tripolyphosphate as a cross-linker. nih.govresearchgate.net A Box-Behnken design was employed to optimize the formulation by varying parameters such as chitosan concentration, pH, and surfactant type. nih.gov

The optimized CFD-CSNPs exhibited desirable particle size, a positive zeta potential, and a polydispersity index indicative of a stable formulation. The entrapment efficiency reached 57.89%. nih.gov Transmission electron microscopy confirmed the spherical morphology of the nanoparticles. In vitro release studies showed a biphasic release pattern, with up to 75.5% of the encapsulated this compound released over 48 hours. nih.gov These findings highlight the potential of chitosan nanoparticles as a carrier system for the enhanced and sustained delivery of this compound. nih.gov

Controlled and Sustained Release Formulations for this compound

Academic research has increasingly focused on developing advanced drug delivery systems to overcome the biopharmaceutical challenges associated with this compound, a third-generation cephalosporin (B10832234) antibiotic. This compound is characterized as a Biopharmaceutics Classification System (BCS) class-IV compound, exhibiting both low solubility and low permeability, which contributes to its variable and incomplete oral bioavailability of 16-25%. rfppl.co.in The short biological half-life of approximately 1.5 hours further necessitates frequent administration to maintain therapeutic concentrations. ajpp.in To address these limitations, investigators have explored novel formulations designed to control and sustain the release of this compound, thereby improving its dissolution, absorption, and therapeutic efficacy. ajpp.injddtonline.info

Investigation of Self-Microemulsifying Drug Delivery Systems (SMEDDS) for this compound

Self-microemulsifying drug delivery systems (SMEDDS) represent a promising lipid-based formulation strategy to enhance the oral bioavailability of poorly water-soluble drugs like this compound. rfppl.co.insemanticscholar.org SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that, upon gentle agitation in the aqueous environment of the gastrointestinal tract, spontaneously form fine oil-in-water microemulsions with droplet sizes typically under 50 nm. nih.govresearchgate.net This in-situ formation of microemulsions facilitates the dissolution of the drug, presenting it in a solubilized state with a large surface area for absorption. jddtonline.info

Research into this compound SMEDDS has focused on screening various excipients to identify a combination that offers maximal drug solubility and efficient self-emulsification. In one line of investigation, solubility studies identified Labrafac as a suitable oil phase compared to other lipid vehicles. rfppl.co.inrfppl.co.in Subsequent emulsification studies selected Tween 20 and Tween 80 as effective surfactants and Polyethylene Glycol 400 (PEG 400) as a co-surfactant. rfppl.co.inrfppl.co.in

Pseudo-ternary phase diagrams were constructed to identify the optimal concentration ranges of these components for efficient self-emulsification. rfppl.co.inrfppl.co.in An optimized formulation was identified consisting of 20% Labrafac (oil), 60% Tween-80 (surfactant), and 20% PEG-400 (co-surfactant). rfppl.co.inrfppl.co.in This formulation demonstrated a rapid and remarkable increase in the dissolution of the drug. rfppl.co.in Upon dilution in water, the average globule size of the resulting microemulsion was approximately 87.60 nm. rfppl.co.inrfppl.co.in Another study identified a similar optimal formulation composed of 31.5% Labrafac CM10, 47.3% Tween 80, and 12.7% PEG 400, which achieved a complete in vitro release of this compound within 15 minutes, a significant improvement over the plain drug's limited dissolution rate. researchgate.net These findings suggest that SMEDDS have significant potential as an alternative to conventional oral formulations of this compound. rfppl.co.in

ComponentRoleExample ExcipientInvestigated Concentration (%)Key FindingReference
Oil Solubilizes the lipophilic drugLabrafac / Labrafac CM1020 - 31.5This compound showed the highest solubility in Labrafac compared to other lipids. rfppl.co.in, rfppl.co.in, researchgate.net
Surfactant Reduces interfacial tension, promotes emulsificationTween 80 / Tween 2047.3 - 60Essential for the spontaneous formation of microemulsion. rfppl.co.in, rfppl.co.in, researchgate.net
Co-surfactant Further reduces interfacial tension, increases fluidityPolyethylene Glycol 400 (PEG 400)12.7 - 20Works synergistically with the surfactant to improve emulsification. rfppl.co.in, rfppl.co.in, researchgate.net
Optimized Formulation This compound SMEDDSLabrafac, Tween-80, PEG-40020:60:20Average globule size of 87.60 nm. rfppl.co.in, rfppl.co.in
Optimized Formulation This compound SMEDDSLabrafac CM10, Tween 80, PEG 40031.5:47.3:12.7Showed complete drug release in 15 minutes. researchgate.net

Research on this compound-Loaded Gel Beads for Modified Release Profiles

Another avenue of research for modifying this compound's release profile involves the use of hydrogel beads, particularly those based on natural polymers like alginate. ajpp.inresearchgate.net Alginate, a polysaccharide derived from brown seaweed, has the unique property of forming gels via ionic cross-linking in the presence of divalent cations such as calcium (Ca²+). mdpi.comfarmaceut.org This ionotropic gelation method is widely used to encapsulate drugs for controlled and sustained release. ajpp.inhumanjournals.com

Studies have demonstrated the development of alginate-based multiunit floating dosage forms to prolong the gastric residence time of this compound and achieve sustained delivery to the upper gastrointestinal tract. researchgate.net In one such study, beads were prepared by the ionic gelation of a Sodium Alginate solution containing suspended this compound and Myristyl Alcohol, which acted as a release modifier and buoyancy regulator. researchgate.net The resulting beads exhibited high drug loading of up to 65.41% and provided an extended drug release for up to 24 hours in 0.1 N hydrochloric acid. researchgate.net These formulations also demonstrated 100% buoyancy for 24 hours without a lag time. researchgate.net The mechanism of drug release was identified as Fickian diffusion. researchgate.net

Further investigations have focused on preparing gastroretentive hydrogel beads of this compound using polymers like Sodium Alginate and Sodium Carboxy Methyl Cellulose, with Calcium Chloride as a cross-linking agent. ajpp.in These beads were evaluated for several physicochemical properties, including drug content, entrapment efficiency, and swelling characteristics. ajpp.in The research reported a high percent entrapment efficiency, ranging from 83.07% to 86.13%. researchgate.net The average particle diameter of these beads was found to be in the range of 3.85 to 3.95 mm. researchgate.net Such formulations show potential in improving the bioavailability of this compound by retaining the dosage form in the stomach for a prolonged period, allowing for a controlled and sustained release of the drug at its primary site of absorption. ajpp.inresearchgate.net

Formulation ParameterPolymer/Excipient UsedKey FindingsReference
Primary Polymer Sodium AlginateForms a gel matrix in the presence of calcium ions for drug encapsulation. researchgate.net, ajpp.in
Co-Polymer Sodium Carboxy Methyl CelluloseUsed in conjunction with Sodium Alginate to modify bead properties. ajpp.in
Cross-linking Agent Calcium ChlorideInduces ionotropic gelation of the alginate solution. ajpp.in
Release/Buoyancy Modifier Myristyl AlcoholExtends drug release and provides floating capabilities. researchgate.net
Drug Loading This compoundAchieved up to 65.41%. researchgate.net
Entrapment Efficiency This compoundRanged from 83.07% to 86.13%. researchgate.net
Particle Size This compound-loaded beads3.85 to 3.95 mm. researchgate.net
In Vitro Release This compound from floating beadsExtended release for up to 24 hours. researchgate.net
Buoyancy Floating beadsMaintained 100% buoyancy for 24 hours. researchgate.net

Mechanistic Drug Drug and Drug Substance Interactions Involving Cefdinir

Chelation-Mediated Impairment of Cefdinir Absorption by Metal Ions (e.g., Iron)

The oral bioavailability of this compound is significantly reduced when co-administered with iron preparations. drugs.com The underlying mechanism is the formation of a poorly absorbed chelation complex between this compound and the iron cation in the gastrointestinal tract. drugs.com This interaction has been demonstrated in several studies.

According to the product labeling, concurrent administration of this compound with a therapeutic iron supplement containing 60 mg of elemental iron (as ferrous sulfate) can decrease this compound absorption by as much as 80%. drugs.comdrugs.com Even multivitamins containing 10 mg of elemental iron have been shown to reduce this compound absorption by approximately 31%. drugs.comdrugs.com

A clinical pharmacology study involving healthy male volunteers evaluated the effect of iron ions on this compound absorption. The study demonstrated a significant reduction in the area under the concentration-time curve (AUC) of this compound when administered concurrently with an iron preparation. nih.gov In a study with six healthy volunteers, the simultaneous administration of a 200 mg single oral dose of this compound with a sustained-release formulation of ferrous sulfate (B86663) (equivalent to 210 mg of elemental iron) resulted in a decrease of over 90% in both the mean peak plasma concentration (Cmax) and systemic exposure (AUC) of this compound compared to when this compound was administered alone. drugs.com Even when the iron preparation was given 3 hours after this compound, the Cmax and AUC of this compound were still reduced by 25% and 36%, respectively. drugs.com

The formation of a nonabsorbable complex between this compound or its breakdown products and iron in the gastrointestinal tract may also lead to the occurrence of reddish stools in patients. drugs.com To mitigate this interaction, it is recommended that this compound be administered at least 2 hours before or 2 hours after any iron-containing products. drugs.com

Table 1: Impact of Concomitant Iron Administration on this compound Pharmacokinetics

Concomitant SubstanceElemental Iron ContentReduction in this compound Absorption (AUC)Reference
Therapeutic Iron Supplement (ferrous sulfate)60 mg~80% drugs.comdrugs.com
Multivitamin with Iron10 mg~31% drugs.comdrugs.com
Sustained-Release Ferrous Sulfate210 mg>90% drugs.com

Impact of Gastrointestinal Modulators (e.g., Aluminum/Magnesium-Containing Antacids) on this compound Systemic Exposure

Antacids containing aluminum or magnesium can interfere with the absorption of this compound, leading to reduced systemic exposure and potentially decreased efficacy. healthline.commedicalnewstoday.comdrugs.com The proposed mechanism for this interaction is likely a chelation effect or a change in intragastric pH. drugs.com

The concomitant administration of 300 mg of this compound with an aluminum- and magnesium-containing antacid has been shown to reduce both the rate (Cmax) and extent (AUC) of this compound absorption by approximately 40%. fda.govnih.govfda.gov This interaction also prolongs the time to reach maximum concentration by one hour. fda.govnih.govfda.gov

To manage this interaction and preserve the efficacy of this compound, it is advised to separate the administration times. healthline.commedicalnewstoday.com There are no significant effects on the pharmacokinetics of this compound if the antacid is administered at least 2 hours before or 2 hours after the this compound dose. fda.govnih.govfda.gov

Table 2: Effect of Concomitant Aluminum/Magnesium-Containing Antacid on this compound Pharmacokinetics

Pharmacokinetic ParameterApproximate Reduction/ChangeReference
Rate of Absorption (Cmax)~40% decrease fda.govnih.govfda.gov
Extent of Absorption (AUC)~40% decrease fda.govnih.govfda.gov
Time to Cmax (Tmax)Prolonged by 1 hour fda.govnih.govfda.gov

Mechanistic Studies of this compound Interactions with Renal Excretion Inhibitors (e.g., Probenecid)

Probenecid (B1678239), a uricosuric agent, is known to interact with the renal excretion of many beta-lactam antibiotics, including this compound. drugbank.comresearchgate.net The primary mechanism of this interaction is the competitive inhibition of renal tubular secretion. drugs.com Probenecid specifically targets and inhibits organic anion transporters (OATs) in the renal tubules, which are responsible for the active secretion of organic acids like cephalosporins from the blood into the urine. youtube.compatsnap.comresearchgate.net

By blocking these transporters, probenecid decreases the renal clearance of this compound, leading to a higher and more prolonged serum concentration of the antibiotic. drugbank.comdrugs.com Studies have shown that co-administration of probenecid with this compound results in an approximate doubling of the AUC, a 54% increase in peak plasma levels of this compound, and a 50% prolongation of its apparent elimination half-life. fda.gov This interaction has been utilized therapeutically to enhance the systemic exposure of beta-lactam antibiotics. drugs.com

Table 3: Influence of Probenecid on this compound Pharmacokinetic Parameters

Pharmacokinetic ParameterApproximate ChangeReference
Area Under the Curve (AUC)~100% (doubling) increase fda.gov
Peak Plasma Concentration (Cmax)~54% increase fda.gov
Elimination Half-life (t½)~50% prolongation fda.gov

Protein Binding Interactions: this compound and Human Serum Albumin Binding Dynamics

This compound exhibits moderate binding to plasma proteins, primarily human serum albumin (HSA). drugbank.com The extent of protein binding for this compound ranges from 60% to 70%. drugbank.com This binding is a crucial pharmacokinetic parameter as only the unbound, or free, fraction of the drug is pharmacologically active and able to distribute into tissues to exert its antibacterial effect. mdpi.com

The binding of cephalosporins to HSA is influenced by the chemical structure of the drug, particularly the side chains. nih.gov For some cephalosporins, this binding is a competitive process, and the presence of other highly protein-bound drugs can lead to displacement, increasing the free fraction of this compound. nih.gov While specific studies detailing the displacement of this compound by other drugs are not extensively available, the general principle of competitive binding to HSA applies. The binding site for some cephalosporins on HSA has been identified to be in the vicinity of the warfarin (B611796) binding site. nih.gov

Microbiome-Mediated Drug Interactions Affecting this compound Pharmacokinetics (e.g., Beta-glucuronidase influencing enterohepatic recirculation)

The gut microbiome can influence the pharmacokinetics of orally administered drugs, including this compound. This compound itself has been shown to modulate the gut microbiota. nih.govnih.gov While direct evidence for this compound undergoing significant enterohepatic recirculation influenced by bacterial beta-glucuronidase is not well-documented, this mechanism is a known pathway for other drugs. nih.govnih.gov

Enterohepatic recirculation involves the excretion of a drug or its metabolite into the bile, followed by hydrolysis of the conjugate by intestinal enzymes, such as beta-glucuronidase produced by gut bacteria. nih.gov This process cleaves the glucuronide moiety, releasing the parent drug to be reabsorbed into the systemic circulation, thereby prolonging its half-life. nih.gov

Studies on this compound's impact on intestinal bacterial flora in pediatric patients showed variable changes in fecal bacteria, with some cases showing a marked decrease in Enterobacteriaceae and total anaerobes. elsevierpure.com Such alterations in the gut microbiome could theoretically affect the activity of enzymes like beta-glucuronidase. If this compound or its metabolites were substrates for this process, changes in the gut flora could impact its pharmacokinetic profile. However, this compound is primarily eliminated unchanged via renal excretion. fda.govdrugbank.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing Cefdinir purity in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound and its impurities. The USP 35 guidelines specify a chromatographic system using a C18 column, phosphate buffer (pH 6.8), and UV detection at 290 nm. System suitability criteria include a tailing factor ≤3.0, column efficiency ≥7000 theoretical plates, and relative standard deviation (RSD) ≤2.0% for peak responses . Impurities such as thiazolylacetyl glycine oxime and lactone derivatives must be quantified against acceptance criteria (e.g., NMT 0.5% for major impurities) .

Q. How should dissolution testing protocols for this compound capsules be designed to ensure bioequivalence and compliance?

  • Methodological Answer : Dissolution testing should follow USP Apparatus 2 (paddle) at 50 rpm, using 900 mL of 50 mM phosphate buffer (pH 6.8) at 37°C. Samples are analyzed at 30 minutes using UV spectroscopy (290 nm). Acceptance criteria require ≥80% dissolution (Q value) of the labeled amount. Pre-filtration through 0.45-µm membranes and validation of flow-cell path length (0.1 cm) are critical to avoid interference from capsule excipients .

Q. What stability-indicating parameters are essential for long-term this compound storage studies?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) should monitor degradation products via HPLC, focusing on lactone ring-opening derivatives and isoxazole analogs. Key parameters include impurity profiling (e.g., related compound A at RRT 0.85–1.14), moisture content (Karl Fischer titration), and photostability under UV light. Data must comply with USP acceptance thresholds for impurities (NMT 1.0% for individual unknowns) .

Advanced Research Questions

Q. How can contradictory HPLC data on this compound-related impurities be resolved during method validation?

  • Methodological Answer : Contradictions often arise from column aging, mobile phase pH drift, or co-elution of isomers. To resolve this:

  • Perform forced degradation studies (acid/base hydrolysis, oxidation) to identify impurity sources .
  • Use orthogonal methods like LC-MS to confirm peak identities, particularly for lactone derivatives (e.g., open-ring lactones a–d) .
  • Validate method robustness by varying flow rate (±10%) and column temperature (±5°C) to assess reproducibility .

Q. What synthetic strategies optimize this compound derivatives for enhanced antibacterial activity while minimizing by-products?

  • Methodological Answer : Schiff base ligand complexes derived from this compound can be synthesized via condensation reactions with aldehydes/ketones. Key steps include:

  • Using FTIR and UV-Vis spectroscopy to confirm ligand-metal coordination (e.g., Zn²⁺ or Cu²⁺ complexes) .
  • Evaluating minimum inhibitory concentration (MIC) against resistant strains (e.g., methicillin-resistant Staphylococcus aureus) to assess efficacy.
  • Implementing green chemistry principles (e.g., solvent-free mechanochemical synthesis) to reduce by-product formation .

Q. How do variable experimental conditions impact the reproducibility of this compound’s antimicrobial susceptibility testing (AST)?

  • Methodological Answer : AST reproducibility depends on standardized inoculum preparation (0.5 McFarland standard) and cation-adjusted Mueller-Hinton broth. Common pitfalls include:

  • pH fluctuations (>±0.1 alters cephalosporin activity).
  • Incubation time deviations (18–24 hours for MIC determination).
  • Resolving discordant results via E-test strips or whole-genome sequencing to detect β-lactamase resistance genes (blaTEM, blaSHV) .

Methodological Frameworks for Rigorous Inquiry

  • PICO Framework : Use Population (bacterial strains), Intervention (this compound dosage/derivatives), Comparison (existing cephalosporins), and Outcome (MIC reduction) to structure hypothesis-driven studies .
  • FINER Criteria : Ensure questions are Feasible (e.g., access to HPLC-MS), Interesting (addressing resistance mechanisms), Novel (exploring Schiff base derivatives), Ethical (animal model compliance), and Relevant (clinical application gaps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefdinir
Reactant of Route 2
Reactant of Route 2
Cefdinir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.